Temsirolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Solubility is independent of pH

Soluble in water

2.35e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

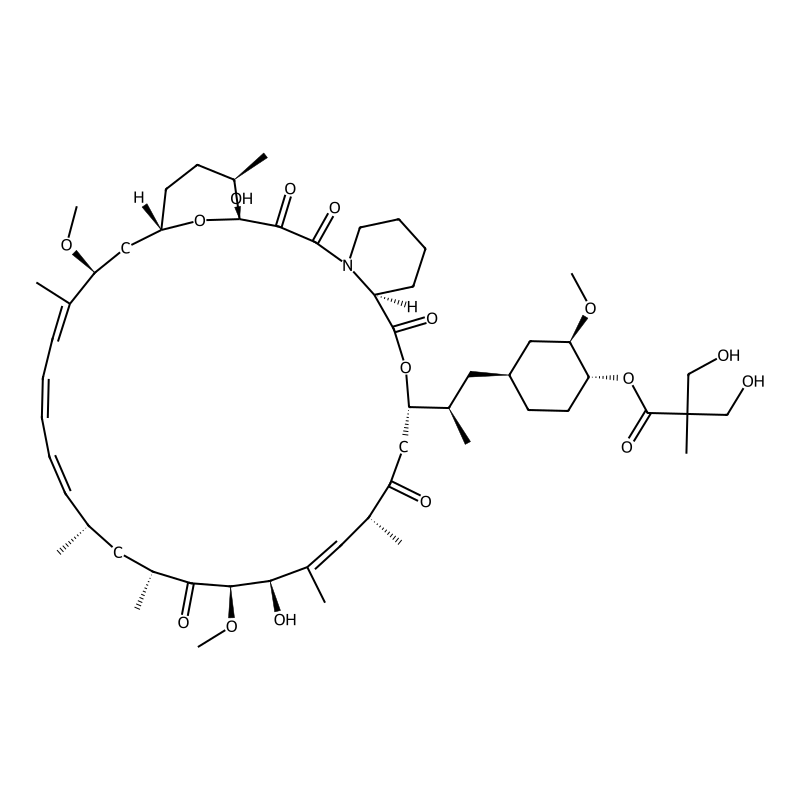

Temsirolimus (CCI-779) is a synthetic, esterified prodrug of sirolimus (rapamycin) and a highly potent inhibitor of the mammalian target of rapamycin (mTOR). By incorporating a 2,2-bis(hydroxymethyl)propionate moiety at the C-42 position, temsirolimus overcomes the severe hydrophobicity limitations of its parent compound [1]. This structural modification enables stable intravenous (IV) formulation and enhanced systemic bioavailability while retaining sub-nanomolar binding affinity to the FKBP12-mTOR complex. In procurement and material selection, temsirolimus is prioritized over generic rapalogs for advanced in vivo oncology models, formulation studies requiring aqueous-compatible precursors, and combination therapy research where precise, sustained mTORC1 suppression is critical .

Research Fit

Substituting temsirolimus with other rapalogs like sirolimus or everolimus fundamentally alters formulation compatibility, route of administration, and in vivo pharmacokinetic profiles. Sirolimus is practically insoluble in aqueous media (solubility ~2.6 µg/mL), restricting it to oral or topical applications and complicating systemic IV delivery in preclinical models without the use of harsh, hemolysis-inducing surfactants or complex nanoparticles [1]. Everolimus, while orally bioavailable, lacks the specific active-metabolite generation profile of temsirolimus; temsirolimus continuously converts into sirolimus (half-life ~44 hours), providing a dual-action, prolonged pharmacokinetic exposure . Furthermore, the unique esterification of temsirolimus allows it to be formulated as a concentrated alcoholic solution that is fully miscible in 0.9% sodium chloride, a critical processability requirement that generic sirolimus cannot meet [2].

Substitution Risk

Aqueous Miscibility and Intravenous Formulation Processability

Temsirolimus was specifically engineered with a 2,2-bis(hydroxymethyl)propionate substitution to enable intravenous administration, resolving a major material limitation of its parent compound[1]. When prepared as a 10 mg/mL concentrate in an ethanol/propylene glycol diluent, temsirolimus can be successfully diluted into 250 mL of 0.9% Sodium Chloride Injection without precipitation. In contrast, unmodified sirolimus exhibits extreme hydrophobicity (aqueous solubility ~2.6 µg/mL) and cannot be formulated for IV infusion without complex polymeric nanoparticles or toxic co-solvents[1].

| Evidence Dimension | Aqueous dilution compatibility for IV infusion |

| Target Compound Data | Fully miscible in 0.9% NaCl (from 10 mg/mL concentrate) |

| Comparator Or Baseline | Sirolimus (Precipitates; aqueous solubility ~2.6 µg/mL) |

| Quantified Difference | Enables stable IV formulation vs. restricted to oral/topical |

| Conditions | Dilution in 0.9% NaCl after initial alcohol/diluent solubilization |

Essential for formulators and pharmacologists requiring a rapalog that supports direct, stable intravenous delivery in systemic in vivo models.

In Vivo Pharmacokinetic Profile and Active Metabolite Half-Life

Temsirolimus acts as a prodrug that provides sustained mTOR inhibition through both its intrinsic activity and its conversion to sirolimus. Pharmacokinetic analyses show that temsirolimus has a mean elimination half-life of 31 hours, while its primary active metabolite, sirolimus, extends the therapeutic window with a half-life of 44 hours . This contrasts with everolimus, which has a half-life of approximately 30 hours and generates metabolites with unclear or negligible biological activity [1].

| Evidence Dimension | Active metabolite generation and half-life |

| Target Compound Data | Temsirolimus (31 h) + Active Sirolimus metabolite (44 h) |

| Comparator Or Baseline | Everolimus (30 h half-life, inactive metabolites) |

| Quantified Difference | ~14-hour longer active metabolite half-life for the temsirolimus pathway |

| Conditions | In vivo pharmacokinetic monitoring |

Buyers designing prolonged in vivo efficacy studies should select temsirolimus to leverage its dual-active pharmacokinetic extension.

Sub-Nanomolar Antiproliferative Potency in Breast Cancer Models

Despite being a prodrug, temsirolimus exhibits potent intrinsic receptor-binding and antiproliferative activity prior to in vivo cleavage. In a panel of human breast cancer cell lines, temsirolimus demonstrated ultra-potent growth inhibition, achieving IC50 values of 0.6 nM in BT-474 cells and 0.7 nM in MDA-MB-468 and SKBR-3 cells . This confirms that the C-42 ester modification does not sterically hinder the compound's ability to engage the FKBP12-mTOR complex in vitro, providing massive potency advantages over less sensitive baselines like MCF-7 (IC50 = 50 nM) .

| Evidence Dimension | In vitro growth inhibition (IC50) |

| Target Compound Data | 0.6 nM (BT-474), 0.7 nM (MDA-MB-468) |

| Comparator Or Baseline | MCF-7 cells (50 nM) |

| Quantified Difference | ~83-fold higher potency in BT-474 vs MCF-7 baselines |

| Conditions | 3-day exposure in human breast cancer cell lines |

Provides researchers with a quantitative baseline for dosing temsirolimus in highly sensitive HER2+ or PTEN-mutated in vitro cancer models.

Hypoxic Radiosensitization Efficacy via OER Reduction

Temsirolimus has been quantitatively proven to reverse hypoxia-induced radio-resistance in solid tumor models by suppressing mTORC1 and downstream HIF-1α expression. In A549 lung adenocarcinoma cells, a minimal 1 nM dose of temsirolimus reduced the Oxygen Enhancement Ratio (OER) from a baseline of 2.8 (highly radio-resistant) down to 1.1 [1]. This synergistic effect effectively restores the cells' radio-sensitivity under hypoxic conditions to levels nearly identical to normoxic conditions [1].

| Evidence Dimension | Oxygen Enhancement Ratio (OER) during X-ray irradiation |

| Target Compound Data | OER of 1.1 (with 1 nM Temsirolimus) |

| Comparator Or Baseline | OER of 2.8 (Untreated hypoxic control) |

| Quantified Difference | 60.7% reduction in OER, neutralizing hypoxic radio-resistance |

| Conditions | A549 cells under hypoxia combined with X-ray irradiation |

Critically differentiates temsirolimus as a specialized procurement choice for oncology researchers developing combination radiotherapy protocols.

Intravenous Formulation and Pharmacokinetic Studies

Ideal for researchers developing systemic delivery models where the extreme hydrophobicity of unmodified sirolimus causes precipitation or requires toxic surfactants. Temsirolimus allows for stable concentrate-to-saline dilution for direct IV infusion .

Combination Radiotherapy and Hypoxia Modeling

Highly recommended for radio-oncology assays targeting solid tumors. Its proven ability to suppress HIF-1α and reduce the Oxygen Enhancement Ratio (OER) makes it a benchmark compound for reversing hypoxic radio-resistance [1].

Prolonged In Vivo mTORC1 Suppression

The preferred rapalog for long-term animal models requiring sustained pathway inhibition, as its conversion to sirolimus provides a staggered, dual-active pharmacokinetic profile superior to single-action rapalogs like everolimus.

Breast Cancer and PTEN-Deficient Cell Line Assays

A highly potent positive control for in vitro screening against HER2+ or PTEN-mutated breast cancer lines (e.g., BT-474, MDA-MB-468), where it demonstrates reliable sub-nanomolar growth inhibition .

Application Fit Matrix

Purity

Physical Description

Color/Form

White solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H360 (96.97%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H410 (90.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Renal-cell carcinomaTorisel is indicated for the first-line treatment of adult patients with advanced renal-cell carcinoma (RCC) who have at least three of six prognostic risk factors. Mantle-cell lymphomaTorisel is indicated for the treatment of adult patients with relapsed and / or refractory mantle-cell lymphoma (MCL).

Treatment of mantle cell lymphoma

Livertox Summary

Drug Classes

Antineoplastic Agents; Transplant Drugs

NCI Cancer Drugs

US Brand Name(s): Torisel

FDA Approval: Yes

Temsirolimus is approved to treat: Renal cell carcinoma (a type of kidney cancer ) that is advanced.

Temsirolimus is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Pharmacology

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE09 - Temsirolimus

Mechanism of Action

Temsirolimus, an inhibitor of mammalian target of rapamycin (mTOR) kinase, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis), inhibition of apoptosis. Although the exact mechanism of action has not been fully elucidated, temsirolimus binds with high affinity to the intracellular protein FK506 binding protein-12 in vitro, forming a drug-protein complex that inhibits the activation of mTOR, which regulates cell division. This disruption of mTOR signaling suppresses proteins that regulate cell-cycle progression, thereby blocking cells in the G1 phase of the cell cycle. Inhibition of mTOR by temsirolimus also has been associated with reduced expression of hypoxia inducible factor 1alpha and 2alpha (HIF-1alpha and HIF-2alpha) in vitro, resulting in reduced expression of vascular endothelial growth factor (VEGF) and a potential antiangiogenic effect.

Temsirolimus inhibited T lymphocyte activity in mice, but the effects were reversible and T lymphocyte activity returned to normal within 24 hours of discontinuance. No consistent effect on lymphocyte population or activation was demonstrated in humans. However, infections may result from immunosuppression.

The phosphatidylinositol 3-kinase (PI3-K)/mammalian target of rapamycin (mTOR) signal transduction pathway integrates signals from multiple receptor tyrosine kinases to control cell proliferation and survival. Key components of the pathway are the lipid kinase PI3-K, the small guanosine triphosphate-binding protein Rheb, and the protein kinases Akt and mTOR. Important natural inhibitors of the pathway include the lipid phosphatase PTEN and the tuberous sclerosis complex. Several components of this pathway are targeted by investigational antineoplastic agents. Rapamycin (sirolimus), the prototypic mTOR inhibitor, exhibits activity in acute myeloid leukemia. Three rapamycin analogs, temsirolimus, everolimus, and AP23573, are in clinical trials for various hematologic malignancies. Temsirolimus has produced a 38% overall response rate in relapsed mantle cell lymphoma, and AP23573 has demonstrated activity in acute leukemia. Everolimus is undergoing clinical testing in lymphoma (Hodgkin and non-Hodgkin) and multiple myeloma. In addition, perifosine, an inhibitor of Akt activation that exhibits substantial antimyeloma activity in preclinical models, is being examined in relapsed multiple myeloma. Based on results obtained to date, it appears that inhibitors of the PI3-K/mTOR pathway hold promise as single agents and in combination for hematologic malignancies.

For more Mechanism of Action (Complete) data for Temsirolimus (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Excreted predominantly in feces (76%), 4.6% of drug and metabolites recovered in urine. 17% of drug was not recovered by either route following a 14-day sample collection.

172 L in whole blood of cancer patients; both temsirolimus and sirolimus are extensive distributed partitioned into formed blood elements

16.2 L/h (22%)

Following administration of a single 25 mg dose of temsirolimus in patients with cancer, mean temsirolimus Cmax in whole blood was 585 ng/mL (coefficient of variation, CV =14%), and mean AUC in blood was 1627 ng.hr/mL (CV=26%). Typically Cmax occurred at the end of infusion. Over the dose range of 1 mg to 25 mg, temsirolimus exposure increased in a less than dose proportional manner while sirolimus exposure increased proportionally with dose. Following a single 25 mg intravenous dose in patients with cancer, sirolimus AUC was 2.7-fold that of temsirolimus AUC, due principally to the longer half-life of sirolimus.

Following a single 25 mg intravenous dose, mean steady-state volume of distribution of temsirolimus in whole blood of patients with cancer was 172 liters. Both temsirolimus and sirolimus are extensively partitioned into formed blood elements.

Following a single 25 mg dose of temsirolimus in patients with cancer, temsirolimus mean (CV) systemic clearance was 16.2 (22%) L/hr.

It is not known whether temsirolimus is excreted into human milk...

Following IV administration of a single radiolabeled dose of temsirolimus, approximately 78% of the total radioactivity is recovered in feces and 4.6% in urine within 14 days.

Metabolism Metabolites

Sirolimus, an active metabolite of temsirolimus, is the principal metabolite in humans following intravenous treatment. The remainder of the metabolites account for less than 10% of radioactivity in the plasma.

Temsirolimus is metabolized by hydrolysis to sirolimus, the principal active metabolite. Both temsirolimus and sirolimus also are metabolized by cytochrome P-450 (CYP) isoenzyme 3A4. Although temsirolimus is metabolized to sirolimus, temsirolimus itself exhibits antitumor activity and is not considered a prodrug.

The in vitro metabolism of temsirolimus, (rapamycin-42-[2,2-bis-(hydroxymethyl)]-propionate), an antineoplastic agent, was studied using human liver microsomes as well as recombinant human cytochrome P450s, namely CYP3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1. Fifteen metabolites were detected by liquid chromatography (LC)-tandem mass spectrometry (MS/MS or MS/MS/MS). CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound. Incubation of temsirolimus with recombinant CYP3A4 produced most of the metabolites detected from incubation with human liver microsomes, which was used for large-scale preparation of the metabolites. By silica gel chromatography followed by semipreparative reverse-phase high-performance liquid chromatography, individual metabolites were separated and purified for structural elucidation and bioactivity studies. The minor metabolites (peaks 1-7) were identified as hydroxylated or desmethylated macrolide ring-opened temsirolimus derivatives by both positive and negative mass spectrometry (MS) and MS/MS spectroscopic methods. Because these compounds were unstable and only present in trace amounts, no further investigations were conducted. Six major metabolites were identified as 36-hydroxyl temsirolimus (M8), 35-hydroxyl temsirolimus (M9), 11-hydroxyl temsirolimus with an opened hemiketal ring (M10 and M11), N- oxide temsirolimus (M12), and 32-O-desmethyl temsirolimus (M13) using combined LC-MS, MS/MS, MS/MS/MS, and NMR techniques. Compared with the parent compound, these metabolites showed dramatically decreased activity against LNCaP cellular proliferation.

Wikipedia

LSM-4295

Drug Warnings

Pretreatment with an antihistamine prior to each dose of temsirolimus is recommended to prevent hypersensitivity reactions. Temsirolimus should be used with caution in patients with known hypersensitivity to antihistamines or with conditions requiring avoidance of antihistamines.

The safety and pharmacokinetics of temsirolimus were evaluated in a dose escalation phase 1 study in 110 patients with normal or varying degrees of hepatic impairment. Patients with baseline bilirubin >1.5 x ULN experienced greater toxicity than patients with baseline bilirubin /= grade 3 adverse reactions and deaths, including deaths due to progressive disease, were greater in patients with baseline bilirubin >1.5 x ULN. temsirolimus is contraindicated in patients with bilirubin >1.5 x ULN due to increased risk of death. Use caution when treating patients with mild hepatic impairment. Concentrations of temsirolimus and its metabolite sirolimus were increased in patients with elevated AST or bilirubin levels. If temsirolimus must be given in patients with mild hepatic impairment (bilirubin >1 - 1.5 x ULN or AST >ULN but bilirubin No clinical studies were conducted with temsirolimus in patients with decreased renal function. Less than 5% of total radioactivity was excreted in the urine following a 25 mg intravenous dose of (14)C-labeled temsirolimus in healthy subjects. Renal impairment is not expected to markedly influence drug exposure, and no dosage adjustment of temsirolimus is recommended in patients with renal impairment.

For more Drug Warnings (Complete) data for Temsirolimus (29 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Interactions

CYP3A4 inducers: Potential pharmacokinetic interaction (decreased plasma concentrations of the principal active metabolite sirolimus). Concomitant use with potent CYP3A4 inducers should be avoided; if no alternative is available, consideration should be given to temsirolimus dosage adjustment.

Angioedema-type reactions observed during concomitant therapy with angiotensin-converting enzyme (ACE) inhibitors. Caution is advised.

Increased risk of intracerebral bleeding in patients receiving concomitant therapy. Caution is advised.

For more Interactions (Complete) data for Temsirolimus (17 total), please visit the HSDB record page.

2: De Masson A, Fouchard N, Méry-Bossard L, Dauendorffer JN. Cutaneous and mucosal aphthosis during temsirolimus therapy for advanced renal cell carcinoma: review of cutaneous and mucosal side effects of mTOR inhibitors. Dermatology. 2011;223(1):4-8. Epub 2011 Aug 16. Review. PubMed PMID: 21846963.

3: Hess G. Temsirolimus for the treatment of mantle cell lymphoma. Expert Rev Hematol. 2009 Dec;2(6):631-40. Review. PubMed PMID: 21082954.

4: Gerullis H, Ecke TH, Eimer C, Heuck CJ, Otto T. mTOR-inhibition in metastatic renal cell carcinoma. Focus on temsirolimus: a review. Minerva Urol Nefrol. 2010 Dec;62(4):411-23. Review. PubMed PMID: 20944541.

5: Hoy SM, McKeage K. Temsirolimus: In relapsed and/or refractory mantle cell lymphoma. Drugs. 2010 Oct 1;70(14):1819-29. doi: 10.2165/11204940-000000000-00000. Review. PubMed PMID: 20836575.

6: Norum J, Nieder C, Kondo M. Sunitinib, sorafenib, temsirolimus or bevacizumab in the treatment of metastatic renal cell carcinoma: a review of health economic evaluations. J Chemother. 2010 Apr;22(2):75-82. Review. PubMed PMID: 20435564.

7: Ravaud A, Bernhard JC, Gross-Goupil M, Digue L, Ferriere JM. [mTOR inhibitors: temsirolimus and everolimus in the treatment of renal cell carcinoma]. Bull Cancer. 2010;97:45-51. Review. French. PubMed PMID: 20418203.

8: Stock C, Zaccagnini M, Schulze M, Teber D, Rassweiler JJ. Temsirolimus. Recent Results Cancer Res. 2010;184:189-97. Review. PubMed PMID: 20072839.

9: Dancey JE, Curiel R, Purvis J. Evaluating temsirolimus activity in multiple tumors: a review of clinical trials. Semin Oncol. 2009 Dec;36 Suppl 3:S46-58. Review. PubMed PMID: 19963100.

10: Hess G, Smith SM, Berkenblit A, Coiffier B. Temsirolimus in mantle cell lymphoma and other non-Hodgkin lymphoma subtypes. Semin Oncol. 2009 Dec;36 Suppl 3:S37-45. Review. PubMed PMID: 19963099.

Explore Compound Types